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Cat. No.: B2795423
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Technical Profile: 2-But-3-ynoxyacetamide[1]
Introduction and Molecular Identity

2-But-3-ynoxyacetamide is a specialized functionalized ether-amide primarily utilized as a
bioorthogonal linker and a fragment-based drug discovery (FBDD) scaffold. Its structure
combines a terminal alkyne—a "clickable" handle—with a polar acetamide headgroup via an
ether linkage. This unique architecture allows it to serve as a metabolic probe or a solubility-
enhancing linker in the synthesis of Proteolysis Targeting Chimeras (PROTACSs) and antibody-
drug conjugates (ADCs).

In the context of medicinal chemistry, the terminal alkyne (

) is the critical pharmacophore, enabling Copper(l)-catalyzed Azide-Alkyne Cycloaddition
(CuAAC) to attach the acetamide moiety to complex biological targets or fluorophores.

Nomenclature and Identifiers
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Identifier Value

Common Name 2-But-3-ynoxyacetamide
IUPAC Name 2-(But-3-yn-1-yloxy)acetamide
CAS Number 2416235-17-9

Molecular Formula

Molecular Weight 127.14 g/mol
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Structural Analysis and Physicochemical
Properties[2][3][4]

The molecule is characterized by three distinct functional domains, each contributing to its
utility in synthetic schemes:

o The Alkyne Tail (But-3-ynyl): A linear 4-carbon chain ending in a terminal alkyne. This group
is sterically unobtrusive and metabolically stable, yet highly reactive under Cu(l) catalysis.

o The Ether Bridge (-O-): Provides flexibility and rotational freedom, decoupling the electronic
effects of the alkyne from the amide. It also increases aqueous solubility compared to an all-
carbon chain.

e The Acetamide Head (

): A polar, hydrogen-bond donor/acceptor motif. In drug design, this mimics peptide bonds,
improving the "drug-likeness" (QED) of the final conjugate.

Physicochemical Data (Calculated)
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Property Value Rationale

The polar amide and ether

oxygen offset the lipophilic
LogP ~-0.21t00.1 Yo ) p P

alkyne chain, ensuring water

solubility.

Topological Polar Surface Area Dominated by the amide (

~52 A2

(TPSA) ) and ether oxygen.

From the primary amide (
H-Bond Donors 2

).

From the carbonyl (
H-Bond Acceptors 2 ) and ether oxygen (

).

High flexibility, suitable for
Rotatable Bonds 4

linkers.

Synthetic Protocols

The synthesis of 2-But-3-ynoxyacetamide relies on the Williamson Ether Synthesis, coupling
an alkynyl alcohol with an electrophilic acetamide derivative.

Retrosynthetic Analysis

The most efficient disconnection is at the ether oxygen.
e Nucleophile: 3-Butyn-1-ol (Commercially available).

o Electrophile: 2-Chloroacetamide (or 2-Bromoacetamide).

Protocol: Direct Alkylation (Williamson Ether Synthesis)

Objective: Synthesize 2-But-3-ynoxyacetamide with minimal N-alkylation side products.

Reagents:
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e 3-Butyn-1-ol (1.0 eq)

e Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

e 2-Chloroacetamide (1.1 eq)

e Solvent: Anhydrous DMF or THF

e Temperature: 0°C

RT

Step-by-Step Methodology:

 Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2
eq) in anhydrous DMF. Cool to 0°C.

o Deprotonation: Add 3-Butyn-1-ol (1.0 eq) dropwise. The solution will bubble (

gas evolution). Stir at 0°C for 30 minutes to ensure formation of the sodium alkoxide (
).

o Scientific Insight: The

of the alcohol (~16) allows deprotonation by NaH. The terminal alkyne proton (

~25) is less acidic and remains intact, preserving the “click" handle.

e Coupling: Add 2-Chloroacetamide (1.1 eq) dissolved in minimal DMF dropwise to the
alkoxide solution.

o Critical Control: Maintain 0°C during addition to prevent exotherms that could lead to
polymerization of the alkyne.

e Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via
TLC (stain with KMnO4 to visualize the alkyne).

e Quench & Workup:

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2795423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Quench carefully with saturated

solution.

o Extract with Ethyl Acetate (3x).

o Wash combined organics with Brine (to remove DMF). Dry over

 Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel,
Gradient: Hexanes

Ethyl Acetate).

Visualized Synthesis Pathway

3-Butyn-1-ol 0°C NaH / DMF -H2 Alkoxide Intermediate
(Nucleophile) (Deprotonation) (R-O- Na+t) %

— 2-But-3-ynoxyacetamide
oupling
2-Chloroacetamide (Target)

(Electrophile)

Click to download full resolution via product page

Caption: Figure 1. One-pot Williamson ether synthesis strategy via sodium alkoxide
intermediate.

Applications in Drug Discovery[2][5][6][7]1[8][9]
"Click" Chemistry Linker (CUAAC)

The primary utility of 2-But-3-ynoxyacetamide is as a heterobifunctional linker.

e Mechanism: The terminal alkyne reacts with an azide-tagged biomolecule (Protein-N3, DNA-
N3) in the presence of Cu(l) to form a stable 1,2,3-triazole linkage.

o Result: The acetamide group is displayed on the surface of the biomolecule. This can be
used to study the hydrogen-bonding interactions of the acetamide motif within a protein
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binding pocket or to modulate the solubility of the conjugate.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small polar fragments are screened against targets.
e The acetamide group acts as a "warhead" or binding motif (mimicking Asn/GlIn side chains).

o The alkyne tail allows for rapid "growing" of the fragment. Once the acetamide binds to a
sub-pocket, the alkyne can be clicked to a library of azides to extend the molecule into
adjacent pockets, increasing potency.

Reaction Mechanism: CUAAC Ligation

2-But-3-ynoxyacetamide Target Molecule-N3
(Alkyne Handle) (Azide Partner)

\C‘omplexati’o%jomplexation

Cu(l) Catalyst
(THPTA/CuSO4/Ascorbate)

Cycloaddition
Bioorthogonal)

1,2,3-Triazole Conjugate
(Stable Linkage)

Click to download full resolution via product page

Caption: Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) utilizing the alkyne
handle.[1]

Safety and Stability

 Stability: The terminal alkyne is stable under standard physiological conditions (pH 4-10) but
sensitive to strong bases (which may deprotonate the terminal C-H) or transition metals
(without ligands).
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o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or
slow polymerization of the alkyne.

e Hazards: As with all terminal alkynes, avoid contact with silver or copper salts in the absence
of stabilizing ligands, as explosive acetylides can form (though less likely with this specific
derivative compared to acetylene gas).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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